molecular formula C22H24F2N4O3S2 B5551605 5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B5551605
M. Wt: 494.6 g/mol
InChI Key: PZGUYTKDMDZDAN-BOPFTXTBSA-N
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Description

The compound 5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structural features, including a difluoromethyl group, a pyrimidinyl ring, and a thioxodihydroimidazol-4-one core

Properties

IUPAC Name

(5Z)-5-[[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O3S2/c1-13-9-16(19(23)24)26-21(25-13)33-12-15-10-14(5-6-18(15)31-3)11-17-20(29)28(22(32)27-17)7-4-8-30-2/h5-6,9-11,19H,4,7-8,12H2,1-3H3,(H,27,32)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGUYTKDMDZDAN-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)N3)CCCOC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)N3)CCCOC)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrimidinyl ring and the thioxodihydroimidazol-4-one core.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and organometallic reagents are frequently used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the thioxodihydroimidazol-4-one core play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL: This compound shares the difluoromethyl and pyrimidinyl features but lacks the thioxodihydroimidazol-4-one core.

    3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: This compound contains the thioxodihydroimidazol-4-one core but lacks the difluoromethyl and pyrimidinyl groups.

Uniqueness

The uniqueness of 5-{(Z)-1-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, while the thioxodihydroimidazol-4-one core contributes to its biological activity.

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